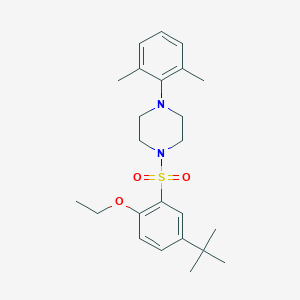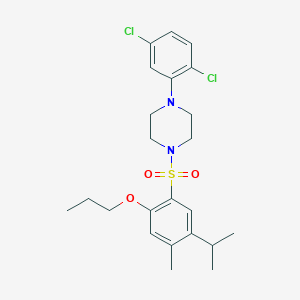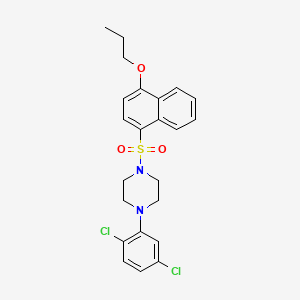
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine, also known as TBE-31, is a small molecule compound that has been extensively studied for its potential use in scientific research applications. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it an interesting target for future research.
Wirkmechanismus
The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently activated in cancer cells and plays a key role in their survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the reduction of tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to be neuroprotective in certain models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine for use in lab experiments is its specificity for AKT inhibition. This makes it a useful tool for studying the role of the PI3K/AKT/mTOR pathway in cancer and other diseases. However, this compound is a relatively new compound and its effects on other cellular pathways and processes are not fully understood. Additionally, its low solubility in water can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine. These include:
1. Further studies to elucidate the precise mechanism of action of this compound and its effects on other cellular pathways and processes.
2. Studies to investigate the potential use of this compound in combination with other cancer drugs to enhance their efficacy.
3. Studies to investigate the potential use of this compound in other diseases, such as neurodegenerative diseases.
4. Development of new formulations or delivery methods to improve the solubility and bioavailability of this compound.
In conclusion, this compound is a promising compound with a unique mechanism of action and a range of potential applications in scientific research. Further studies are needed to fully understand its effects and potential uses.
Synthesemethoden
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of various chemicals including tert-butylamine, ethyl bromoacetate, and 2,6-dimethylphenylpiperazine. The final product is obtained through a series of purification steps that include recrystallization and column chromatography. The synthesis of this compound has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-tumor activity in several types of cancer cells, including breast cancer and lung cancer. It has also been shown to have a synergistic effect when used in combination with other cancer drugs.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3S/c1-7-29-21-12-11-20(24(4,5)6)17-22(21)30(27,28)26-15-13-25(14-16-26)23-18(2)9-8-10-19(23)3/h8-12,17H,7,13-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODDHSLGFSGALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B7440492.png)